
3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(pyridin-4-yl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(pyridin-4-yl)pyridine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(pyridin-4-yl)pyridine-4-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to the disruption of this pathway and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on BTK activity in cancer cells, leading to the suppression of downstream signaling pathways and the induction of apoptosis. In addition, this compound has been shown to enhance the activity of other cancer therapies, such as chemotherapy and immunotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(pyridin-4-yl)pyridine-4-carboxamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several potential future directions for the development of 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(pyridin-4-yl)pyridine-4-carboxamide and other BTK inhibitors. These include the evaluation of this compound in combination with other cancer therapies, the identification of biomarkers that can predict response to BTK inhibition, and the development of more potent and selective BTK inhibitors.
Synthesemethoden
The synthesis of 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(pyridin-4-yl)pyridine-4-carboxamide involves several steps, including the reaction of 4-chloro-3-nitropyridine with cyclopropylamine to form 4-cyclopropylamino-3-nitropyridine. This compound is then reacted with thioacetic acid to form 4-cyclopropylamino-3-nitropyridin-2-ylthioacetic acid. The final step involves the reaction of this compound with pyridine-4-carboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(pyridin-4-yl)pyridine-4-carboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the activity of other cancer therapies.
Eigenschaften
IUPAC Name |
3-cyano-6-cyclopropyl-2-methylsulfanyl-N-pyridin-4-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-22-16-13(9-17)12(8-14(20-16)10-2-3-10)15(21)19-11-4-6-18-7-5-11/h4-8,10H,2-3H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRWLFNJGMNVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC(=N1)C2CC2)C(=O)NC3=CC=NC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(4-chlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2454809.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2454813.png)
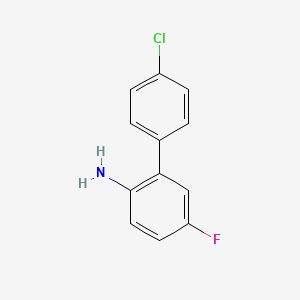
![4-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid](/img/structure/B2454815.png)
![N-[2,2-Difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2454817.png)
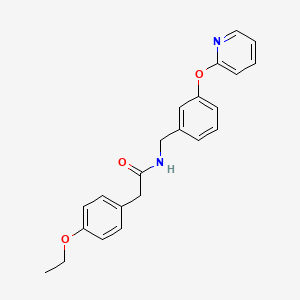
![3-(Methylsulfanyl)-1-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2454820.png)

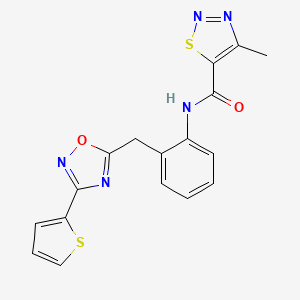

![4-((4-chlorophenyl)thio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide](/img/structure/B2454827.png)
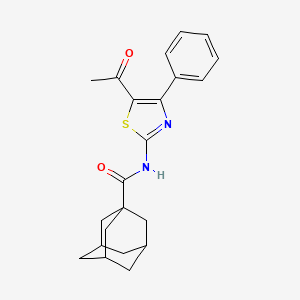
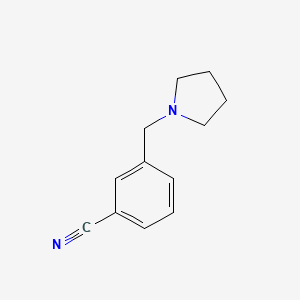
![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2,4-dichlorobenzoate](/img/structure/B2454831.png)